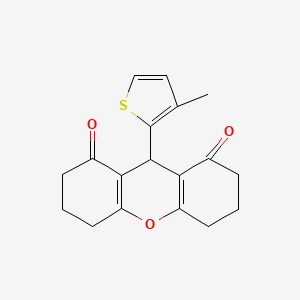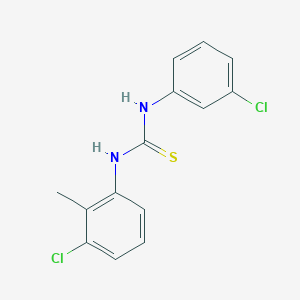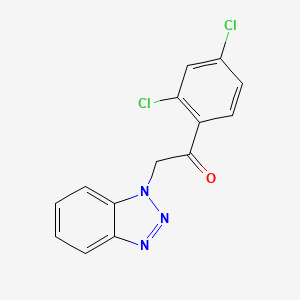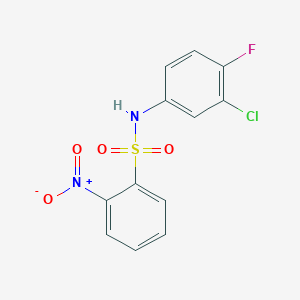
1-(2,3,4-trimethoxybenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,4-trimethoxybenzyl)piperidine, also known as TMBP, is a chemical compound that has gained significant attention in scientific research due to its potential use in medicinal chemistry. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities. TMBP has been found to possess several interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
Mecanismo De Acción
The mechanism of action of 1-(2,3,4-trimethoxybenzyl)piperidine is not fully understood, but it is believed to involve the modulation of several signaling pathways in cells. 1-(2,3,4-trimethoxybenzyl)piperidine has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 1-(2,3,4-trimethoxybenzyl)piperidine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in energy metabolism and cell growth. Furthermore, 1-(2,3,4-trimethoxybenzyl)piperidine has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and Physiological Effects
1-(2,3,4-trimethoxybenzyl)piperidine has been found to possess several interesting biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. 1-(2,3,4-trimethoxybenzyl)piperidine has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. Furthermore, 1-(2,3,4-trimethoxybenzyl)piperidine has been found to reduce the levels of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3,4-trimethoxybenzyl)piperidine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in various biological assays. 1-(2,3,4-trimethoxybenzyl)piperidine has also been shown to possess potent biological activity at relatively low concentrations, which makes it a cost-effective candidate for drug development. However, 1-(2,3,4-trimethoxybenzyl)piperidine has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain biological assays. Furthermore, 1-(2,3,4-trimethoxybenzyl)piperidine has not been extensively studied in vivo, which makes it difficult to assess its potential toxicity and pharmacokinetics.
Direcciones Futuras
There are several future directions for 1-(2,3,4-trimethoxybenzyl)piperidine research. Firstly, further studies are needed to elucidate the mechanism of action of 1-(2,3,4-trimethoxybenzyl)piperidine and its potential targets in cells. Secondly, more studies are needed to assess the in vivo efficacy and toxicity of 1-(2,3,4-trimethoxybenzyl)piperidine, which will help to determine its potential use in clinical settings. Thirdly, the development of new 1-(2,3,4-trimethoxybenzyl)piperidine derivatives with improved solubility and biological activity is an area of active research. Fourthly, the use of 1-(2,3,4-trimethoxybenzyl)piperidine in combination with other drugs or therapies for the treatment of various diseases is an interesting area of investigation. Lastly, the development of new drug delivery systems for 1-(2,3,4-trimethoxybenzyl)piperidine that can improve its bioavailability and target specific tissues is an area of active research.
Conclusion
In conclusion, 1-(2,3,4-trimethoxybenzyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential use in medicinal chemistry. 1-(2,3,4-trimethoxybenzyl)piperidine has several interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. The synthesis of 1-(2,3,4-trimethoxybenzyl)piperidine is relatively simple and can be carried out in a laboratory setting using standard organic chemistry techniques. However, further studies are needed to elucidate the mechanism of action of 1-(2,3,4-trimethoxybenzyl)piperidine and its potential use in clinical settings. The future directions for 1-(2,3,4-trimethoxybenzyl)piperidine research include the development of new 1-(2,3,4-trimethoxybenzyl)piperidine derivatives, the assessment of its in vivo efficacy and toxicity, and the development of new drug delivery systems for 1-(2,3,4-trimethoxybenzyl)piperidine.
Métodos De Síntesis
The synthesis of 1-(2,3,4-trimethoxybenzyl)piperidine involves the reaction of 2,3,4-trimethoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields 1-(2,3,4-trimethoxybenzyl)piperidine as a white crystalline solid with a high purity. The synthesis of 1-(2,3,4-trimethoxybenzyl)piperidine is relatively simple and can be carried out in a laboratory setting using standard organic chemistry techniques.
Aplicaciones Científicas De Investigación
1-(2,3,4-trimethoxybenzyl)piperidine has been extensively studied for its potential use in medicinal chemistry. It has been found to possess several interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. 1-(2,3,4-trimethoxybenzyl)piperidine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 1-(2,3,4-trimethoxybenzyl)piperidine has also been found to possess potent analgesic activity, which makes it a promising candidate for the development of new painkillers. Furthermore, 1-(2,3,4-trimethoxybenzyl)piperidine has been shown to possess anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
1-[(2,3,4-trimethoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-8-7-12(14(18-2)15(13)19-3)11-16-9-5-4-6-10-16/h7-8H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBOGMKMOGHZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethyl-1-[(4-phenyl-1-piperazinyl)acetyl]-1H-indole](/img/structure/B5870315.png)
![methyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5870323.png)


![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5870350.png)
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)
![1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5870379.png)




